2,6-Dibromobenzonitrile

説明

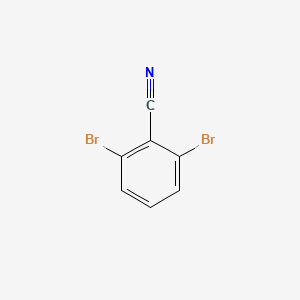

Structure

3D Structure

特性

IUPAC Name |

2,6-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLLYABRMLFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506782 | |

| Record name | 2,6-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-12-8 | |

| Record name | 2,6-Dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dibromobenzonitrile, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and drug discovery activities by providing essential data on its characteristics, handling, and analytical profiles.

Core Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6575-12-8 | [1] |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C#N)Br | [1] |

| InChI Key | KBLLYABRMLFXFZ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White solid | |

| Melting Point | 154–155 °C | |

| Boiling Point | 326.5 °C at 760 mmHg | |

| Density | Data not readily available | |

| Storage | Sealed in a dry place, at 2-8°C or room temperature. | [2] |

Table 3: Solubility Profile of this compound

While quantitative solubility data for this compound is not extensively published, its structural similarity to other halogenated benzonitriles suggests the following qualitative profile. A detailed experimental protocol for quantitative solubility determination is provided in the "Experimental Protocols" section.

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Common Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane) | Soluble to Highly Soluble |

Spectral Data

The following table summarizes the key spectral data for the characterization of this compound.

Table 4: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (200 MHz, CDCl₃) | δ = 8.28 (t, J = 8.4 Hz, 1H), 7.61 (d, J = 8.4 Hz, 2H) | |

| ¹³C NMR (50 MHz, CDCl₃) | δ = 137.6, 132.3, 128.8, 119.0, 115.4 | |

| Infrared (IR) Spectroscopy (neat) | ν (CN): 2230 cm⁻¹ | |

| Mass Spectrometry (MS, EI) | m/z: 259 (M+) |

Experimental Protocols

Representative Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl nitriles from aryl amines.[3][4][5] The following is a representative protocol for the synthesis of this compound from 2,6-dibromoaniline (B42060).

Materials:

-

2,6-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

-

Ice

Procedure:

-

Diazotization of 2,6-Dibromoaniline:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2,6-dibromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity.[6][7][8][9][10]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., methanol, ethanol, or an ethanol/water mixture).

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Solubility Determination

The following is a general protocol for determining the quantitative solubility of this compound in a given organic solvent.

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Allow the undissolved solid to settle, then carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), against a pre-established calibration curve.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Purification and analytical workflow.

References

- 1. This compound | C7H3Br2N | CID 12683209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6575-12-8|this compound|BLD Pharm [bldpharm.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. athabascau.ca [athabascau.ca]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

An In-depth Technical Guide to 2,6-Dibromobenzonitrile (CAS: 6575-12-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dibromobenzonitrile, a halogenated aromatic nitrile. The document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and explores its potential, though currently undocumented, applications in medicinal chemistry by examining the established biological activities of the broader benzonitrile (B105546) class of compounds.

Core Properties and Spectroscopic Data

This compound is a white solid at room temperature. Its core physicochemical and spectroscopic data are summarized in the tables below, providing a foundational dataset for researchers.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6575-12-8 | |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| Melting Point | 154–155 °C | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, critical for its identification and characterization in a laboratory setting.

¹H NMR (200 MHz, CDCl₃) [1]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.28 ppm | Triplet (t) | 8.4 Hz | Aromatic H (H4) |

| 7.61 ppm | Doublet (d) | 8.4 Hz | Aromatic H (H3, H5) |

¹³C NMR (50 MHz, CDCl₃) [1]

| Chemical Shift (δ) | Assignment |

| 137.6 ppm | C4 |

| 132.3 ppm | C3, C5 |

| 128.8 ppm | C1 |

| 119.0 ppm | C2, C6 |

| 115.4 ppm | CN |

Infrared (IR) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2230 cm⁻¹ | C≡N stretch |

Mass Spectrometry (MS) [1]

| m/z | Assignment |

| 259 | [M]⁺ |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement with a nucleophile, in this case, a cyanide group using a copper(I) cyanide catalyst.[2][3][4][5][6]

Representative Synthesis via Sandmeyer Reaction

The following is a representative experimental protocol for the synthesis of this compound from 2,6-Dibromoaniline. This protocol is based on general Sandmeyer reaction procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,6-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Benzene or Toluene

-

Ice

-

Water

-

Sodium Carbonate (optional, for neutralization)

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Experimental Protocol:

-

Diazotization of 2,6-Dibromoaniline:

-

In a flask, suspend 2,6-Dibromoaniline in a solution of concentrated HCl or HBr in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., by TLC) and a positive test for nitrous acid with starch-iodide paper.

-

-

Preparation of the Cyanide Solution:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool this solution to 0-5 °C.

-

-

Sandmeyer Cyanation Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring.

-

The addition should be controlled to maintain the reaction temperature below 10 °C to prevent decomposition of the diazonium salt and control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide (B78521) solution (to remove any HCN), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by column chromatography on silica (B1680970) gel.

-

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve the formation of an aryl radical through a single-electron transfer from the copper(I) catalyst to the diazonium salt, followed by the reaction of this radical with the copper(II) species.

Applications in Drug Development and Biological Activity

While there is a lack of specific data on the biological activity of this compound itself in the current scientific literature, the benzonitrile scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of benzonitrile have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity: Many benzonitrile derivatives have been reported to possess potent anticancer properties. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which is crucial for cell division.[1][2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Other benzonitrile derivatives act as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[2]

Antimicrobial and Antiviral Activity: The benzonitrile moiety is also present in compounds with significant antimicrobial and antiviral activities. Some derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1] In the realm of antiviral research, certain benzonitrile derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) by blocking the early stages of viral entry into host cells.[2]

The presence of two bromine atoms at the 2 and 6 positions of the benzonitrile ring in the title compound is expected to significantly influence its lipophilicity and electronic properties. Halogen atoms are known to be capable of forming halogen bonds, which can be important in ligand-receptor interactions. Therefore, this compound represents a valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. Further research is warranted to elucidate its specific biological activities and potential as a lead compound or intermediate in drug discovery.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling recommendations include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place.

In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention if necessary. For spills, appropriate containment and cleanup procedures should be followed to prevent environmental contamination.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dibromobenzonitrile from 2,6-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2,6-dibromobenzonitrile from 2,6-dibromoaniline (B42060), a key transformation in the production of various pharmaceutical and agrochemical compounds. The primary and most effective method for this conversion is the Sandmeyer reaction, a two-stage process involving the diazotization of the aniline (B41778) followed by a copper-catalyzed cyanation.[1][2]

Core Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the substitution of an amino group on an aromatic ring.[1][3] The synthesis of this compound from 2,6-dibromoaniline proceeds in two critical steps:

-

Diazotization: 2,6-dibromoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding 2,6-dibromobenzenediazonium salt. This intermediate is highly reactive and is usually used immediately in the subsequent step without isolation.[4][5]

-

Cyanation: The freshly prepared diazonium salt is then introduced to a solution or suspension of copper(I) cyanide (CuCN). The copper(I) salt catalyzes the displacement of the diazonium group by a cyanide ion, leading to the formation of this compound and the evolution of nitrogen gas.[1][2]

Tabulated Quantitative Data

The following tables summarize the key reagents and their roles, as well as typical reaction conditions for the synthesis of this compound from 2,6-dibromoaniline via the Sandmeyer reaction. Please note that optimal conditions may vary and require empirical determination.

Table 1: Reagents for the Synthesis of this compound

| Reagent | Formula | Role | Molar Equivalent (Typical) |

| 2,6-Dibromoaniline | C₆H₅Br₂N | Starting Material | 1.0 |

| Sodium Nitrite | NaNO₂ | Diazotizing Agent | 1.0 - 1.2 |

| Hydrochloric Acid | HCl | Acid Catalyst & Diazonium Salt Stabilizer | 2.5 - 3.5 |

| Copper(I) Cyanide | CuCN | Cyanating Agent & Catalyst | 1.1 - 1.5 |

| Sodium Cyanide | NaCN | Additional Cyanide Source (Optional) | 0.1 - 0.5 |

| Benzene (B151609)/Toluene (B28343) | C₆H₆/C₇H₈ | Organic Solvent for Extraction | As needed |

| Sodium Carbonate | Na₂CO₃ | Neutralizing Agent | As needed |

Table 2: Typical Reaction Parameters

| Parameter | Stage 1: Diazotization | Stage 2: Cyanation |

| Temperature | 0 - 5 °C | 0 - 5 °C (initial), then warming to 50-70 °C |

| Reaction Time | 15 - 30 minutes | 1 - 2 hours |

| Solvent | Aqueous HCl | Aqueous/Organic Biphasic |

| Key Observations | Formation of a clear solution or fine suspension | Vigorous nitrogen gas evolution, color change |

| Typical Yield | Not Isolated | 60 - 80% (reported for similar substrates) |

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 2,6-dibromoaniline.

Materials:

-

2,6-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional)

-

Benzene or Toluene

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Part 1: Diazotization of 2,6-Dibromoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 2,6-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains between 0 and 5 °C. The addition should take approximately 15-20 minutes.

-

After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization. The resulting solution contains the 2,6-dibromobenzenediazonium chloride.

Part 2: Sandmeyer Cyanation

-

In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq) and, if desired, sodium cyanide (0.2 eq) in water. Cool this solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the cold copper(I) cyanide solution with vigorous stirring. This addition should be done in portions to control the rate of reaction.

-

A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the initial phase of the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as benzene or toluene (3 x volumes).

-

Combine the organic extracts and wash them successively with water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Visualizing the Process

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Spectroscopic Profile of 2,6-Dibromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dibromobenzonitrile (C₇H₃Br₂N), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical spectroscopic data for this compound is summarized below. These values are critical for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.28 | Triplet (t) | 8.4 | 1H | H-4 |

| 7.61 | Doublet (d) | 8.4 | 2H | H-3, H-5 |

Solvent: CDCl₃, Frequency: 200 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.6 | C-4 |

| 132.3 | C-3, C-5 |

| 128.8 | C-2, C-6 |

| 119.0 | C-1 |

| 115.4 | CN |

Solvent: CDCl₃, Frequency: 50 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2230 | Strong | C≡N (Nitrile) stretch[1] |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1400 | Medium-Strong | Aromatic C=C ring stretch |

| ~800-700 | Strong | C-Br stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method |

| 259 | [M]⁺ | EI |

| 258.86322 | [M] | Monoisotopic Mass[2] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., 200 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: A sample of this compound was dissolved in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. A small amount of TMS was added as an internal standard (δ 0.00).

-

Instrument Setup: The NMR tube was placed in the spectrometer. The magnetic field was locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton NMR spectrum was acquired. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic protons, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired. A larger number of scans was necessary due to the low natural abundance of the ¹³C isotope. A spectral width appropriate for aromatic and nitrile carbons was used.

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed. The resulting spectra were phase-corrected and baseline-corrected. The chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Sample of this compound

-

Potassium Bromide (KBr), IR grade (if preparing a pellet)

Procedure (Neat Sample using ATR):

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded.

-

Sample Application: A small amount of solid this compound was placed directly onto the ATR crystal.

-

Sample Spectrum Acquisition: The IR spectrum of the sample was acquired. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum was automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Sample of this compound

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent.

-

Sample Introduction: The sample solution was introduced into the ion source of the mass spectrometer, typically via direct infusion or through a gas chromatograph.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV in the EI source.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak ([M]⁺) was identified to confirm the molecular weight of the compound.

References

Crystal structure of 2,6-Dibromobenzonitrile

An In-depth Technical Guide on the Crystal Structure of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of this compound, including detailed crystallographic data, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Introduction

This compound is a halogenated aromatic nitrile of interest in chemical synthesis and materials science. Understanding its solid-state structure is crucial for predicting its physical properties and reactivity. X-ray crystallography has been employed to elucidate the precise three-dimensional arrangement of atoms in the crystalline state of this compound, revealing key insights into its molecular geometry and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group C2/m. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | |

| a | 18.2269 (15) Å |

| b | 21.349 (2) Å |

| c | 3.9663 (3) Å |

| α | 90° |

| β | 101.446 (2)° |

| γ | 90° |

| Volume | 1511.9 (2) ų |

| Z | 8 |

| Calculated Density | 2.298 Mg/m³ |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing organic synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer reaction, starting from 2,6-dibromoaniline (B42060).

3.1.1 Synthesis of 2,6-Dibromoaniline (Precursor)

A common method for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic acid followed by desulfonation. In this process, sulfanilic acid is first neutralized with a caustic alkali in an aqueous solution. Subsequently, it undergoes bromination to yield 4-amino-3,5-dibromobenzene sulfonate. The final step involves the hydrolysis of this intermediate under acidic conditions to remove the sulfonic group, resulting in the formation of 2,6-dibromoaniline.

3.1.2 Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into various functionalities, including a nitrile group. The general procedure involves two main steps:

-

Diazotization: The primary aromatic amine, 2,6-dibromoaniline, is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). This reaction converts the amino group into a diazonium salt.

-

Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide. The diazonium group is replaced by a nitrile group, leading to the formation of this compound. The reaction is often accompanied by the evolution of nitrogen gas.

Crystallization

Obtaining single crystals of high quality is a critical step for successful X-ray diffraction analysis.

3.2.1 Crystal Growth

For small molecules like this compound, crystallization is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent. The choice of solvent is determined empirically, with common options including ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the synthesized this compound in a minimal amount of the chosen solvent, followed by slow evaporation of the solvent at a constant temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

X-ray Crystallography

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

3.3.1 Data Collection

A suitable single crystal of this compound is mounted on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles and intensities, is collected by a detector.

3.3.2 Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

References

Solubility of 2,6-Dibromobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dibromobenzonitrile in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, influencing reaction kinetics, purification methods, and formulation strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂N | [1] |

| Molecular Weight | 260.91 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 326.5°C at 760 mmHg | [3] |

| CAS Number | 6575-12-8 | [1] |

Qualitative Solubility Profile

One study indicates that compounds incorporating the this compound moiety exhibit fine to good solubility in common organic solvents, such as dichloromethane, chloroform, and tetrahydrofuran (B95107) (THF) . For a structurally similar compound, 2,6-Dichlorobenzonitrile, good solubility has been reported in ethanol (B145695), acetone (B3395972), and dichloromethane.[2] The parent compound, benzonitrile (B105546), is miscible with ethanol and very soluble in acetone and benzene (B151609).[4][5]

Based on these observations and the principle of "like dissolves like," a predicted qualitative solubility profile for this compound is presented in Table 2. It is important to note that this is a projection and must be confirmed by experimental data.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane | Very Soluble | The polarity is well-suited for molecules with both polar and nonpolar characteristics. |

| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is expected to be optimal for this type of solute. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable. |

| Ketones | Acetone | Soluble | The polar carbonyl group can interact favorably with the nitrile group. |

| Alcohols | Ethanol | Moderately Soluble | The hydroxyl group can interact with the nitrile group, but the overall polarity might be slightly high for optimal solubility. |

| Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |

| Alkanes | Hexane (B92381) | Sparingly Soluble | As a nonpolar solvent, hexane will primarily interact with the nonpolar regions of the solute but may not effectively solvate the polar nitrile group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective

To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to several glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or weight of the desired organic solvent to each vial.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Analysis :

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

-

-

Calculation and Reporting :

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data remains to be experimentally determined and published, the provided qualitative assessment and detailed methodology offer a strong starting point for any research or development activities involving this compound.

References

2,6-Dibromobenzonitrile molecular weight and formula

An In-depth Technical Guide on 2,6-Dibromobenzonitrile

This technical guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties of this compound

This compound is an aromatic compound categorized under benzene (B151609) derivatives and serves as a significant intermediate in various chemical syntheses.[1][2] Its precise molecular characteristics are fundamental for stoichiometric calculations, analytical method development, and molecular modeling.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. For this compound, these values have been determined and are presented below.

| Property | Value |

| Molecular Formula | C7H3Br2N |

| Molecular Weight | 260.91 g/mol |

This data is corroborated by multiple sources, ensuring a high degree of accuracy for experimental and theoretical applications.[1][3][4][5]

Figure 1. Logical relationship of this compound's core properties.

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which can be used to confirm the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method provides the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, Bromine) in the compound. These percentages are used to derive the empirical formula, which for most molecules of this size is the same as the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR can confirm the number of hydrogen and carbon atoms, respectively, consistent with the proposed formula.

Detailed standard operating procedures for these well-established techniques are widely available in analytical chemistry literature and are considered routine characterization methods.

References

An In-depth Technical Guide to the Reactivity of the Cyano Group in 2,6-Dibromobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the chemical reactivity of the cyano group in 2,6-dibromobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of two ortho-bromo substituents significantly influences the electronic properties and steric accessibility of the nitrile, leading to unique reactivity patterns. This document details key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, supported by experimental data and detailed protocols.

Introduction: The Role of Steric and Electronic Effects

The this compound molecule presents a nitrile group flanked by two bulky and electron-withdrawing bromine atoms. This substitution pattern has profound implications for the reactivity of the cyano group:

-

Electronic Effect: The inductive electron-withdrawing effect of the bromine atoms increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

-

Steric Hindrance: The ortho-bromo groups sterically shield the nitrile carbon, potentially slowing down reactions with bulky nucleophiles or reagents.

This interplay between electronic activation and steric hindrance dictates the reaction conditions required and the feasibility of various transformations. The following sections explore the primary reactive pathways of this versatile functional group.

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for electrophilic and nucleophilic substitution reactions on 2,6-dibromobenzonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of benzonitrile-based compounds.

Introduction to the Reactivity of this compound

This compound is a versatile synthetic intermediate characterized by an electron-deficient aromatic ring. The presence of two electron-withdrawing bromine atoms and a nitrile group significantly influences its reactivity. The nitrile group is a meta-director and strongly deactivating for electrophilic aromatic substitution, while the bromine atoms are ortho, para-directors but also deactivating. This electronic profile makes electrophilic substitution challenging, requiring forcing conditions. Conversely, the electron-deficient nature of the ring, coupled with the presence of good leaving groups (bromide), renders this compound an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on this compound is challenging due to the strong deactivating effect of the nitrile and bromo substituents. However, substituted derivatives can be prepared through alternative synthetic routes. A key example is the synthesis of 2,6-dibromo-4-nitrobenzonitrile.

Synthesis of 2,6-Dibromo-4-nitrobenzonitrile

A practical route to 2,6-dibromo-4-nitrobenzonitrile involves a two-step process starting from 4-nitroaniline (B120555): bromination followed by a Sandmeyer reaction.[1]

Experimental Protocol:

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline (B165464)

-

In a suitable reaction vessel, dissolve 4-nitroaniline (2.57 g) in acetic acid (100 mL).

-

Heat the solution to 350 K.

-

Add bromine (2.1 mL) to the solution and maintain the temperature for 6 hours.

-

Cool the reaction mixture to room temperature, which will cause a precipitate to form.

-

Collect the precipitate by filtration.

-

Neutralize the precipitate in a mixture of saturated aqueous NaHSO₃ (20 mL), Na₂CO₃ (100 mL), water (50 mL), and ethyl acetate (B1210297) (300 mL).

-

Separate the organic layer, concentrate it on a rotary evaporator, and recrystallize the crude product from chloroform (B151607) to yield yellow needles of 2,6-dibromo-4-nitroaniline.

Step 2: Synthesis of 2,6-Dibromo-4-nitrobenzonitrile [1]

-

A portion of the synthesized 2,6-dibromo-4-nitroaniline (570 mg) is subjected to a Sandmeyer reaction.

-

The detailed Sandmeyer procedure involves diazotization of the aniline (B41778) with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

-

The resulting 2,6-dibromo-4-nitrobenzonitrile is obtained as an off-white powder.

Quantitative Data:

| Product | Yield | Melting Point | 1H NMR (400 MHz, DMSO-d6) | 13C NMR (101 MHz, DMSO-d6) | IR (KBr, cm-1) |

| 2,6-Dibromo-4-nitroaniline | 84% | 480–481 K | - | - | - |

| 2,6-Dibromo-4-nitrobenzonitrile | 35% | 466–467 K | δ 8.68 (s, 2H) | δ 150.0 (C4), 127.3 (C2, C6), 126.8 (C3, C5), 122.9 (C1), 115.5 (CN) | 3098, 2232, 1525, 1345, 1278, 1095, 903, 783, 751, 621[1] |

Reaction Pathway:

Caption: Synthesis of 2,6-dibromo-4-nitrobenzonitrile.

Nucleophilic Substitution and Cross-Coupling Reactions

The electron-deficient nature of the this compound ring facilitates the displacement of the bromide ions by various nucleophiles. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination allows for the selective mono- or di-amination of this compound, providing access to valuable substituted aminobenzonitriles. The following protocols are adapted from methodologies developed for the analogous 2,6-dibromopyridine.

Experimental Protocol for Mono-amination:

-

In an inert atmosphere glovebox or using Schlenk line techniques, charge an oven-dried reaction vessel with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

-

Add the desired amine (1.1 equiv) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol for Di-amination:

The di-amination can often be achieved by modifying the stoichiometry of the reagents and reaction time from the mono-amination protocol. Using a higher excess of the amine and a longer reaction time or higher temperature can favor the disubstituted product.

Illustrative Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Palladium-Catalyzed C-C Bond Formation (Suzuki Coupling)

The Suzuki coupling reaction is a powerful method for the arylation or vinylation of this compound. Similar to the amination, both mono- and di-substitution can be achieved by controlling the reaction conditions. The following protocols are based on successful methods for 2,6-dibromopyridine.

Experimental Protocol for Mono-arylation:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

-

After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol for Di-arylation:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).

-

Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane (B91453) and water.

-

Stir the mixture at 100 °C for 24 hours.

-

Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Illustrative Reaction Scheme:

Caption: Suzuki coupling of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the discussed reactions.

| Reaction Type | Product | Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Electrophilic Substitution | ||||||||

| Nitration (via Sandmeyer) | 2,6-Dibromo-4-nitrobenzonitrile | 2,6-Dibromo-4-nitroaniline, NaNO₂, H⁺, CuCN | - | - | Water | - | - | 35[1] |

| Nucleophilic Substitution | ||||||||

| Mono-amination (Buchwald-Hartwig) | 2-Amino-6-bromobenzonitrile | Amine (1.1 equiv) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | - | - |

| Di-amination (Buchwald-Hartwig) | 2,6-Diaminobenzonitrile | Amine (excess) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | - | - |

| Mono-arylation (Suzuki) | 2-Aryl-6-bromobenzonitrile | Arylboronic acid (1.1 equiv) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~70-80 |

| Di-arylation (Suzuki) | 2,6-Diarylbenzonitrile | Arylboronic acid (2.5 equiv) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 |

Note: Yields for Buchwald-Hartwig and Suzuki reactions are indicative and based on analogous reactions with 2,6-dibromopyridine. Actual yields may vary depending on the specific amine or boronic acid used.

Conclusion

This compound serves as a valuable platform for the synthesis of a wide array of substituted benzonitrile (B105546) derivatives. While direct electrophilic substitution is challenging, functionalized analogues can be accessed through multi-step synthetic sequences. The true synthetic utility of this scaffold lies in its susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which allow for the efficient and selective introduction of various functionalities at the 2- and 6-positions. The methodologies and data presented in this guide provide a solid foundation for the rational design and execution of synthetic strategies involving this compound, with significant potential for applications in drug discovery and materials science.

References

The Versatile Scaffold: Unlocking the Potential of 2,6-Dibromobenzonitrile in Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. An ideal scaffold offers synthetic tractability, allowing for the facile introduction of diverse functionalities, and occupies a region of chemical space ripe for interaction with biological targets. 2,6-Dibromobenzonitrile, a seemingly simple aromatic compound, has emerged as a powerful and versatile building block in medicinal chemistry. Its symmetrically substituted dibromo pattern provides two reactive handles for sophisticated molecular engineering, primarily through cross-coupling reactions, while the nitrile group offers opportunities for further functionalization or can act as a key pharmacophoric element. This technical guide delves into the potential applications of this compound, providing insights into its synthetic utility and its role in the generation of novel therapeutic agents.

Synthetic Utility: A Gateway to Molecular Diversity

The primary value of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the construction of 2,6-disubstituted benzonitrile (B105546) derivatives. The two bromine atoms are strategically positioned for sequential or simultaneous cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These palladium-catalyzed transformations are cornerstones of modern pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The ability to introduce two different aryl, heteroaryl, or alkyl groups at the 2- and 6-positions allows for the creation of a vast library of compounds with diverse three-dimensional structures. This is particularly relevant for targeting protein kinases, where subtle changes in the orientation of substituents can dramatically impact potency and selectivity.

Below is a generalized workflow illustrating the synthetic pathways accessible from this compound.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzonitrile is a versatile bifunctional building block for organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its two bromine atoms, activated by the electron-withdrawing nitrile group, can be selectively or sequentially functionalized through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, leading to the synthesis of novel biaryls, alkynylarenes, arylamines, and other valuable compounds. These derivatives are key intermediates in the development of new therapeutic agents and advanced organic materials.

This document provides detailed application notes and experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction with this compound follows a general workflow. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity (mono- vs. di-substitution).

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2,6-Diarylbenzonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and organoboron compounds. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono- or di-arylation can be achieved.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | 16 | Mono-arylated | ~70-80 |

| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |

| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF (2.0) | Dioxane | 80 | 12 | Mono-arylated | ~85 |

| 4 | 4-Tolylboronic Acid (2.2) | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90 | 18 | Di-arylated | ~92 |

Experimental Protocol: General Procedure for Selective Mono-Arylation

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (this process should be repeated three times).

-

Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-6-bromobenzonitrile.

Sonogashira Coupling: Synthesis of 2,6-Dialkynylbenzonitriles

The Sonogashira coupling enables the formation of C-C bonds between this compound and terminal alkynes, providing access to valuable alkynyl-substituted aromatics.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Caption: Simplified catalytic cycle for Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne (Equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Phenylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 8 | Mono-alkynylated | ~80 |

| 2 | Phenylacetylene (2.5) | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (4.0) | Toluene | 80 | 12 | Di-alkynylated | >85 |

| 3 | Trimethylsilylacetylene (1.1) | Pd(dppf)Cl₂ (3) | CuI (5) | K₂CO₃ (2.0) | DMF | 70 | 6 | Mono-alkynylated | ~75 |

| 4 | 1-Hexyne (2.2) | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (3.0) | Dioxane | 90 | 10 | Di-alkynylated | ~88 |

Experimental Protocol: General Procedure for Di-alkynylation

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Diisopropylamine (4.0 equiv)

-

Toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous toluene, followed by diisopropylamine.

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 2,6-dialkynylbenzonitrile.

Buchwald-Hartwig Amination: Synthesis of 2,6-Diaminobenzonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is crucial for the preparation of various nitrogen-containing compounds in drug discovery.[3]

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Aniline (1.2) | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (2.2) | Toluene | 100 | 18 | Mono-aminated | ~70 |

| 2 | Aniline (2.5) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | Di-aminated | ~80 |

| 3 | Morpholine (1.1) | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 12 | Mono-aminated | ~85 |

| 4 | n-Butylamine (2.2) | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (3.0) | THF | 80 | 20 | Di-aminated | ~75 |

Experimental Protocol: General Procedure for Mono-amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide.

-

In a separate flask, prepare a stock solution of Pd₂(dba)₃ and BINAP in toluene.

-

To the Schlenk flask containing the base, add this compound and the amine.

-

Add the catalyst solution to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of the remaining bromo-substituent in a mono-substituted 2-bromobenzonitrile (B47965) derivative or the direct di-cyanation of this compound introduces a nitrile group, a versatile synthetic handle. Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for safety and environmental reasons.[4]

Caption: General catalytic cycle for palladium-catalyzed cyanation.

Data Presentation: Cyanation Conditions

| Entry | Substrate | Cyanide Source (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-6-phenylbenzonitrile | K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (2) | dppf (4) | Na₂CO₃ (1.0) | DMAc | 120 | 12 | ~85 |

| 2 | This compound | Zn(CN)₂ (1.2) | Pd/C (2) | dppf (4) | Zn formate (B1220265) (0.1) | DMAC | 110 | 10 | ~90 (di-cyanation) |

| 3 | 2-Bromo-6-morpholinobenzonitrile | K₄[Fe(CN)₆] (0.6) | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | ~78 |

Experimental Protocol: General Procedure for Cyanation

Materials:

-

2-Bromo-6-substituted-benzonitrile (1.0 equiv)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

Sodium carbonate (Na₂CO₃) (1.0 equiv)

-

Dimethylacetamide (DMAc)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-6-substituted-benzonitrile, potassium ferrocyanide trihydrate, palladium(II) acetate, dppf, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous DMAc via syringe.

-

Heat the reaction mixture to 120 °C and stir vigorously.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of disubstituted benzonitrile (B105546) derivatives through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. The ability to selectively perform mono- or di-functionalization opens up a vast chemical space for exploration in drug discovery and materials science.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and scales. It is essential to consult the primary literature and conduct appropriate safety assessments before performing any chemical reaction.

References

Application Notes and Protocols for Suzuki Coupling of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,6-dibromobenzonitrile. This reaction is a valuable tool for the synthesis of complex organic molecules, which are key building blocks in medicinal chemistry and materials science. The protocols outlined below are designed to facilitate both selective mono-arylation and di-arylation, enabling the creation of a diverse range of substituted benzonitrile (B105546) derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2] The reaction of this compound is of particular interest as it allows for the stepwise or simultaneous introduction of two different or identical aryl or heteroaryl groups. Controlling the regioselectivity to favor either mono- or di-substitution is a key challenge that can be addressed by careful selection of reaction conditions.[3] The choice of palladium source, ligand, base, and solvent are all critical parameters that dictate the efficiency of the Suzuki coupling.[4]

Data Presentation: A Survey of Reaction Conditions for Dihaloarenes

The following table summarizes various conditions for the Suzuki coupling of dihaloarenes, providing a comparative overview of catalysts, bases, solvents, and reported yields for both mono- and di-arylated products. These examples with substrates analogous to this compound can guide the optimization of reaction conditions.

| Entry | Dihaloarene | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | - | 2,6-diheptylpyridine | 94 | [5] |

| 2 | 2,6-Dibromopyridine | Phenylboronic acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [3] |

| 3 | 2,6-Dibromopyridine | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 | [3] |

| 4 | 2,6-Dichloropurine | Phenylboronic acid (1) | - | - | - | - | - | - | 2-chloro-6-phenylpurine | - | [6] |

| 5 | 2-Bromobenzonitrile | p-Tolyl boronic acid | Pd@MIL-101(Cr)-NH₂ | - | - | - | - | - | Cross-coupled product | - | [7] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting the Suzuki coupling of this compound.

Protocol 1: Selective Mono-arylation of this compound

This protocol is optimized for the selective synthesis of 2-bromo-6-arylbenzonitrile derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Di-arylation of this compound

This protocol is optimized for the synthesis of 2,6-diarylbenzonitrile derivatives.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the mixture at 100 °C for 24 hours.

-

Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction